4-Cyclobutyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine
Description
Properties
IUPAC Name |
5-[[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O2/c1-13-21-18(25-22-13)10-23-7-5-14(6-8-23)11-24-17-9-16(19-12-20-17)15-3-2-4-15/h9,12,14-15H,2-8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVFLJXAUIKGPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)CN2CCC(CC2)COC3=NC=NC(=C3)C4CCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclobutyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the reaction of an appropriate amidoxime with a carboxylic acid derivative.
Piperidine functionalization: The piperidine ring is functionalized with the oxadiazole moiety through nucleophilic substitution reactions.
Cyclobutyl group introduction: The cyclobutyl group is introduced via a cyclization reaction.
Pyrimidine ring formation: The final step involves the formation of the pyrimidine ring, which can be achieved through a condensation reaction involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Cyclobutyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
4-Cyclobutyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Cyclobutyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Core Scaffold and Substitution Patterns
The compound shares a pyrimidine core with derivatives described in (e.g., 2-(1,3-benzodioxol-5-yl)-7-(piperazin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one). However, key differences include:
- Pyrimidine vs.
- Substituent Diversity : The cyclobutyl and oxadiazolyl-piperidine groups in the target compound contrast with the benzodioxol and methylpiperazine substituents in derivatives. Benzodioxol groups are associated with enhanced aromatic interactions, whereas oxadiazoles may improve metabolic stability .
Pharmacological Implications
- Piperidine vs. Piperazine Moieties : The piperidine ring in the target compound provides a saturated nitrogen-containing scaffold, differing from the piperazine derivatives in . Piperazine is more polar and conformationally flexible, which may affect blood-brain barrier penetration or off-target effects .
- Oxadiazole vs. Methylpiperazine : The 3-methyl-1,2,4-oxadiazole group in the target compound could enhance solubility compared to the methylpiperazine group in analogs, which may increase basicity and cationic character under physiological conditions.
Hypothetical Data Table
Research Findings and Limitations
- Synthetic Feasibility : The target compound’s synthesis likely involves cyclobutylation via [2+2] photocycloaddition and oxadiazole formation through cyclocondensation, steps that may require optimization compared to analogs .
- Biological Data Gaps : While compounds are reported in patent applications (e.g., EP 2023/39), their specific biological targets (e.g., kinases, GPCRs) remain undisclosed. Similarly, the target compound’s mechanism of action is unverified without experimental validation.
Biological Activity
4-Cyclobutyl-6-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl}methoxy)pyrimidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
The compound's molecular formula is with a molecular weight of approximately 343.43 g/mol. The structure includes a pyrimidine core substituted with a cyclobutyl group and a piperidine moiety linked through a methoxy group.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. This compound may act as an allosteric modulator or inhibitor, influencing various biochemical pathways critical for therapeutic effects.
Antimicrobial Activity
Research indicates that compounds similar to 4-Cyclobutyl derivatives exhibit notable antibacterial properties. For instance, studies have shown moderate to strong activity against bacteria such as Salmonella typhi and Bacillus subtilis, with some derivatives demonstrating efficacy as acetylcholinesterase inhibitors .
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition, particularly targeting urease and acetylcholinesterase (AChE). Inhibition studies reveal that certain analogs possess strong inhibitory activity against these enzymes, which is significant for treating conditions like Alzheimer's disease and urea cycle disorders .
Case Studies
Case Study 1: Antibacterial Screening
A series of synthesized compounds based on the piperidine nucleus were evaluated for their antibacterial activity. The results indicated that several compounds displayed significant inhibitory effects against various bacterial strains, with IC50 values ranging from 0.63 µM to 2.14 µM for the most active derivatives .
Case Study 2: Enzyme Inhibition
In a comparative study of enzyme inhibitors, derivatives of the pyrimidine structure were assessed for their ability to inhibit AChE. The most potent inhibitors showed IC50 values indicative of strong binding affinity, suggesting their potential use in therapeutic applications targeting neurodegenerative diseases .
Data Summary
The following table summarizes the biological activities observed in various studies concerning compounds related to 4-Cyclobutyl-6-{...}:
| Activity Type | Target | IC50 Value (µM) | Remarks |
|---|---|---|---|
| Antibacterial | Salmonella typhi | 0.63 | Strong activity observed |
| Antibacterial | Bacillus subtilis | 2.14 | Moderate activity noted |
| Enzyme Inhibition | Acetylcholinesterase | 0.75 | Significant inhibition achieved |
| Enzyme Inhibition | Urease | 1.50 | Effective against urease |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
